Cas no 2138376-47-1 (3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea)

3-(3-Methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea is a structurally specialized urea derivative featuring a branched alkyl group and a methyl-substituted piperidine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) applications due to its lipophilic and sterically hindered framework. The presence of the 3-methylpiperidin-4-yl group enhances binding affinity to certain biological targets, while the urea linkage provides stability and hydrogen-bonding capacity. Its well-defined molecular architecture allows for precise modifications in drug development, making it valuable for exploratory research in neuroactive or receptor-specific compounds. The compound's synthetic versatility and physicochemical properties support its utility in medicinal chemistry.
3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea structure
2138376-47-1 structure
Product Name:3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea
CAS No:2138376-47-1
MF:C13H27N3O
MW:241.372983217239
CID:5610380
PubChem ID:165955302
Update Time:2025-10-18

3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 2138376-47-1
    • 3-(3-methylbutan-2-yl)-1-[(3-methylpiperidin-4-yl)methyl]urea
    • EN300-841494
    • 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea
    • Inchi: 1S/C13H27N3O/c1-9(2)11(4)16-13(17)15-8-12-5-6-14-7-10(12)3/h9-12,14H,5-8H2,1-4H3,(H2,15,16,17)
    • InChI Key: KDAYVSJYHTZFPP-UHFFFAOYSA-N
    • SMILES: O=C(NC(C)C(C)C)NCC1CCNCC1C

Computed Properties

  • Exact Mass: 241.215412493g/mol
  • Monoisotopic Mass: 241.215412493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 53.2Ų

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Additional information on 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea

Introduction to 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea (CAS No. 2138376-47-1)

3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea is a compound of significant interest in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS No. 2138376-47-1, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a methylurea moiety linked to a 3-methylpiperidine ring, which contributes to its distinct chemical behavior and reactivity.

The methylurea functional group is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in drug design. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable component in the synthesis of bioactive molecules. In particular, the presence of a 3-methylbutan-2-yl side chain enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability—a critical factor in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea with various biological targets. Studies suggest that this compound exhibits promising binding affinity to certain enzymes and receptors, making it a candidate for further investigation in the treatment of inflammatory diseases and neurological disorders. The 3-methylpiperidine ring further contributes to its pharmacological profile by modulating its solubility and metabolic stability.

In the context of drug discovery, the synthesis of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea has been optimized using modern synthetic methodologies. Techniques such as multi-step organic synthesis, coupled with catalytic processes, have been employed to achieve high yields and purity. The use of green chemistry principles has also been incorporated to minimize environmental impact, ensuring sustainable production practices.

Current research is focused on evaluating the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical studies are underway to assess its safety and efficacy in animal models, providing valuable insights into its potential therapeutic applications. The findings from these studies will guide future clinical trials aimed at translating this research into viable therapeutic options for patients.

The structural features of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea also make it an attractive scaffold for structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and virtual screening, researchers can identify analogs with enhanced potency and reduced side effects. This approach aligns with the broader goal of developing precision medicine solutions tailored to individual patient needs.

Moreover, the compound's potential role in modulating inflammatory pathways has been highlighted in recent publications. Inflammatory processes are implicated in a wide range of diseases, including autoimmune disorders and chronic infections. The ability of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea to interact with key inflammatory mediators suggests that it may serve as a lead compound for developing novel anti-inflammatory agents.

The development of novel therapeutic agents often involves interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea exemplifies this collaborative approach, where structural insights from chemical synthesis are integrated with biological activity data to guide drug design. Such collaborations are essential for accelerating the discovery and development of new medicines that address unmet medical needs.

As research continues to evolve, the applications of 3-(3-methylbutan-2-yl)-1-(3-methylpiperidin-4-yl)methylurea are expected to expand beyond traditional therapeutic areas. Emerging fields such as regenerative medicine and neurodegenerative disease treatment may benefit from compounds with similar structural motifs. The ongoing exploration of this molecule underscores the dynamic nature of pharmaceutical research and the importance of innovation in addressing global health challenges.

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